molecular formula C9H6ClNO2S B1603005 Isoquinoline-8-sulfonyl chloride CAS No. 748752-50-3

Isoquinoline-8-sulfonyl chloride

Cat. No. B1603005
M. Wt: 227.67 g/mol
InChI Key: UYZLXCOQEDYFRO-UHFFFAOYSA-N
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Description

Isoquinoline-8-sulfonyl chloride, also known as 8-Quinolinesulfonyl chloride, is a chemical compound with the formula C9H6ClNO2S . It is also referred to by other names such as 8-Chlorosulfonyl-1-benzazine, 8-Quinolylsulfonyl chloride, Quinoline-8-sulfonic acid chloride, and quinoline-8-sulphonyl chloride .


Synthesis Analysis

The synthesis of Isoquinoline and its derivatives has been a topic of interest for many researchers. Various methods have been developed over the years, from metal catalysts to catalyst-free processes in water . The synthesis of Isoquinoline-8-sulfonyl chloride specifically is not detailed in the search results.


Molecular Structure Analysis

The molecular structure of Isoquinoline-8-sulfonyl chloride consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . The molecular weight of the compound is 227.667 .


Physical And Chemical Properties Analysis

Isoquinoline-8-sulfonyl chloride has a molecular weight of 227.67 . The physical form of the compound is a powder .

Scientific Research Applications

Structural Analysis and Molecular Conformations

Isoquinoline derivatives, such as 4-fluoroisoquinoline-5-sulfonyl chloride, have been studied for their structural characteristics. These studies reveal how the positioning of sulfonyl groups and other atoms affects the molecular conformation and steric interactions. For instance, in some derivatives, the sulfonyl oxygen atoms align closely with the isoquinoline plane to minimize steric repulsion, which can influence the molecule's properties and reactivity (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Synthesis of Antimalarial Compounds

Research has also focused on synthesizing benzene and isoquinoline sulfonamide derivatives, including those derived from isoquinoline sulfonyl chlorides, for their potential antimalarial properties. These compounds have demonstrated in vitro effectiveness against Plasmodium falciparum, showing promise for therapeutic applications (Parai, Panda, Srivastava, & Kumar Puri, 2008).

Catalysis and Synthesis Methods

Isoquinoline compounds have been utilized in various catalytic processes. For example, copper(I)-catalyzed sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides has been developed, showcasing excellent substrate tolerance and mild reaction conditions. This process is notable for its application in synthesizing compounds with potential therapeutic properties, such as antitumor agents (Qiao et al., 2015).

Development of Sulfone-Containing Compounds

Innovative methods for creating sulfone-containing isoquinolinonediones have been explored, utilizing radical cascade addition/cyclization reactions with sulfide or sulfonyl chloride. These techniques allow for the efficient synthesis of a variety of isoquinolinonedione derivatives, which could have potential applications in pharmaceuticals and materials science (Xia, Zhu, Wang, & Liang, 2017).

Photoluminescence and Complex Formation

Research into photoluminescence and complex formation involving isoquinoline derivatives has been conducted. For instance, a study on 8-hydroxyquinoline functionalized mesoporous silica, involving sulfonamide bond formation with 8-hydroxyquinoline-5-sulfonyl chloride, highlights the potential for developing materials with unique optical properties (Badiei, Goldooz, & Mohammadi Ziarani, 2011).

Safety And Hazards

Isoquinoline-8-sulfonyl chloride is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

isoquinoline-8-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-3-1-2-7-4-5-11-6-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZLXCOQEDYFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629424
Record name Isoquinoline-8-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-8-sulfonyl chloride

CAS RN

748752-50-3
Record name Isoquinoline-8-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Liu, Y Zhu, Z Liu, T Ye, W Zuo, C Peng, K Xiao… - Molecular …, 2017 - Springer
The bromodomain and extra-terminal proteins (BETs), in particular BRD4, has been reported to play important roles in cancer, inflammation, obesity, cardiovascular disease, and …
Number of citations: 2 link.springer.com
A Zubenko, V Kartsev, A Petrou, A Geronikaki… - Antibiotics, 2022 - mdpi.com
In this manuscript, we describe the design, preparation, and studies of antimicrobial activity of a series of novel heteroarylated benzothiazoles. A molecular hybridization approach was …
Number of citations: 3 www.mdpi.com

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